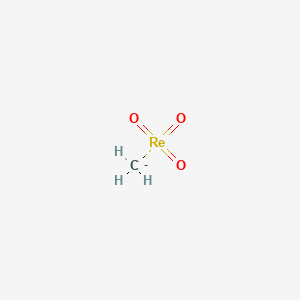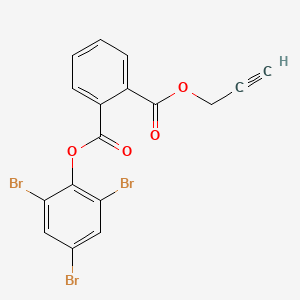
Methyltrioxorhenium(VII)
Overview
Description
Methyltrioxorhenium(VII) (MTO) is an organometallic compound composed of carbon, hydrogen, and rhenium with the molecular formula C2H6ReO3. It is a member of the class of compounds known as oxometalates, which are compounds containing both an oxygen atom and a metal atom. MTO is an important reagent in organic synthesis and has many applications in scientific research.
Scientific Research Applications
Catalytic Applications
Methyltrioxorhenium(VII) (MTO) is notably efficient as an olefin epoxidation catalyst. It enhances activity in various catalytic processes, particularly in olefin epoxidation. This is evident in its use in the oxidation of metal carbonyls by hydrogen peroxide, showcasing mild reaction conditions and high yields as key advantages (Thiel, Fischer, & Herrmann, 1993). Additionally, MTO forms octahedral adducts with bidentate Lewis bases, proving to be highly active and selective epoxidation catalysts when combined with H2O2 (Ferreira, Xue, Bencze, Herdtweck, & Kühn, 2001).
Synthesis and Stability
The synthesis of MTO involves its reaction with various compounds. For instance, its reaction with catechols yields complexes that are fully characterized as pyridine adducts, highlighting its versatile synthesis routes (Takács, Cook, Kiprof, Kuchler, & Herrmann, 1991). Moreover, MTO exhibits significant stability, as demonstrated in its immobilization in mesoporous silica MCM-41 with pendant bipyridyl groups (Nunes, Pillinger, Valente, Gonçalves, Rocha, Ferreira, & Kühn, 2002).
Lewis Acidity and Interactions
MTO's Lewis acidity has been a subject of interest, particularly in terms of its interactions with N-donor bases. The relative binding strengths of these interactions have been quantitatively analyzed, providing insights into MTO's chemical behavior and applications (Nabavizadeh & Rashidi, 2006).
Potential for Future Applications
MTO's versatility is highlighted by its potential applications in material sciences, such as forming polymeric organometallic oxides. This indicates a broad range of future applications beyond its current use in catalysis (Kuehn, Scherbaum, & Herrmann, 2004).
Mechanism of Action
Target of Action
Methyltrioxorhenium(VII) (MTO) is a widely employed catalyst for metathesis, olefination, and most importantly, oxidation reactions . It is often preferred to other oxometal complexes due to its stability in air and higher efficiency . The primary targets of MTO are alkenes, which it converts to epoxides, and 2-methylnaphthalene, which it converts to 2-methyl-1,4-naphthoquinone (Vitamin K3) .
Mode of Action
MTO interacts with its targets through a process known as catalytic oxidation . In this process, MTO acts as a potent catalytic oxidant, facilitating the conversion of alkenes to epoxides and 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone . It can also be used with urea hydrogen peroxide in an efficient conversion of imines to nitrones .
Biochemical Pathways
The primary biochemical pathway affected by MTO is the oxidation pathway. In the presence of MTO, alkenes are converted to epoxides, and 2-methylnaphthalene is converted to 2-methyl-1,4-naphthoquinone . These conversions result in the formation of new compounds with different properties and functions, affecting downstream biochemical processes.
Result of Action
The action of MTO results in the conversion of specific compounds into new forms. For example, it can convert alkenes into epoxides and 2-methylnaphthalene into 2-methyl-1,4-naphthoquinone . These conversions can have significant effects at the molecular and cellular levels, potentially leading to changes in biological function.
Safety and Hazards
Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Methyltrioxorhenium(VII) plays a crucial role in biochemical reactions, primarily as a catalyst. It is known to interact with hydrogen peroxide (H₂O₂) to facilitate oxidation reactions. In these reactions, methyltrioxorhenium(VII) activates hydrogen peroxide, enabling the oxidation of organic substrates. The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its catalytic activity, where it forms transient complexes that facilitate the transfer of oxygen atoms .
Cellular Effects
Methyltrioxorhenium(VII) has been shown to influence various cellular processes. Its catalytic activity can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to generate reactive oxygen species (ROS) through the activation of hydrogen peroxide can lead to oxidative stress in cells. This oxidative stress can affect cell function by altering signaling pathways and gene expression, potentially leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of methyltrioxorhenium(VII) involves its interaction with hydrogen peroxide to form reactive intermediates. These intermediates can then oxidize organic substrates. The compound’s catalytic activity is facilitated by its ability to form transient complexes with hydrogen peroxide, which enables the transfer of oxygen atoms to the substrate. This process can lead to the activation or inhibition of enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyltrioxorhenium(VII) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as in the presence of water. Over time, the degradation of methyltrioxorhenium(VII) can lead to the formation of perrhenates, which have different biochemical properties. Long-term exposure to methyltrioxorhenium(VII) in in vitro or in vivo studies has shown that it can cause oxidative stress and other cellular effects .
Dosage Effects in Animal Models
The effects of methyltrioxorhenium(VII) vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At high doses, methyltrioxorhenium(VII) can induce toxicity, primarily due to its ability to generate reactive oxygen species. This toxicity can manifest as oxidative stress, cellular damage, and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher doses .
Metabolic Pathways
Methyltrioxorhenium(VII) is involved in metabolic pathways that include the activation of hydrogen peroxide for oxidation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions. Its catalytic activity can influence metabolic flux and metabolite levels by altering the oxidation state of organic substrates. The compound’s role in these pathways is primarily as a catalyst, enabling the efficient transfer of oxygen atoms to substrates .
Transport and Distribution
Within cells and tissues, methyltrioxorhenium(VII) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of methyltrioxorhenium(VII) are crucial for its catalytic activity, as they determine the availability of the compound in different biochemical contexts .
Subcellular Localization
Methyltrioxorhenium(VII) is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, methyltrioxorhenium(VII) may be directed to the mitochondria, where it can participate in oxidative reactions. The subcellular localization of the compound is essential for its function, as it determines the specific biochemical pathways it can influence .
properties
IUPAC Name |
carbanide;trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXFJPZOCRDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Re- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370077 | |
| Record name | Methylrhenium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70197-13-6 | |
| Record name | Methyltrioxorhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylrhenium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrhenium(VII) trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIOXORHENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1225327.png)
![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)

![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225339.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)

![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)